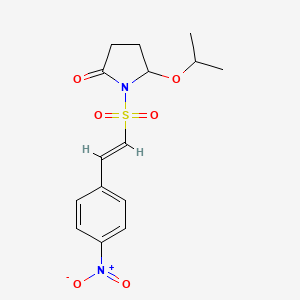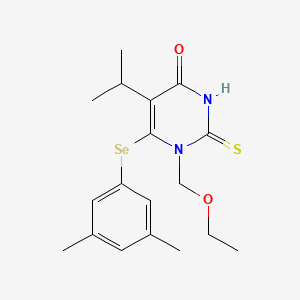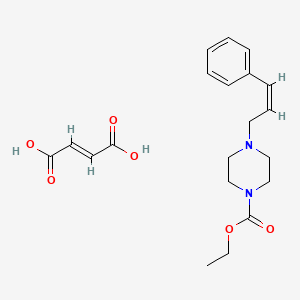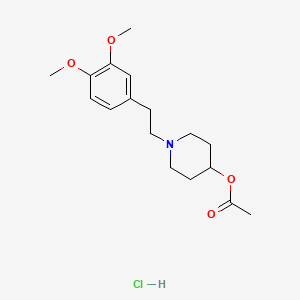
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile; sulfuric acid is a compound that combines the properties of a piperidine derivative and sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfuric acid to obtain the final compound. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroxide radicals.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Conversion to amine derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Studied for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Utilized as a stabilizer in polymer production and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with reactive oxygen species. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the nitrile group can participate in electron transfer reactions. These interactions help in reducing oxidative stress and protecting biological molecules from damage .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
72361-45-6 |
|---|---|
Molecular Formula |
C10H20N2O5S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C10H18N2O.H2O4S/c1-8(2)5-10(13,7-11)6-9(3,4)12-8;1-5(2,3)4/h12-13H,5-6H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
XZINBOIMOIVOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(C#N)O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















